1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride
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Overview
Description
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes. It is characterized by a diazepane ring and a cyclobutyl group. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride can be achieved through various methods. One effective method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This enzymatic process allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess . Industrial production methods may involve the use of high-quality reference standards and optimized reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-Cyclobutyl-1,4-diazepane: This compound shares a similar diazepane ring structure but lacks the methyl group.
1-(Cyclobutylmethyl)-1,4-diazepane: This compound has a cyclobutylmethyl group instead of a cyclobutyl group.
Properties
IUPAC Name |
1-cyclobutyl-4-methyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-11-6-3-7-12(9-8-11)10-4-2-5-10;;/h10H,2-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDLBMDKZARRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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